
4-甲基戊烷酰肼
描述
4-Methylpentanehydrazide is a chemical compound with the formula C6H14N2O . It contains 22 bonds in total, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 N hydrazine . The molecule consists of 14 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .
Molecular Structure Analysis
The molecular structure of 4-Methylpentanehydrazide includes a total of 22 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 N hydrazine .科学研究应用
医药
4-甲基戊烷酰肼在医药领域具有潜在的应用,特别是在金属基药物的开发中。 这些药物由于其可变的氧化态以及与带负电荷分子的相互作用,可以展现出独特的治疗机会 . 该化合物可能参与螯合物的合成,其中它充当配体,有助于治疗糖尿病、溃疡和心血管疾病等疾病 .
农业
在农业领域,4-甲基戊烷酰肼可用于纳米农药的制剂。 这些先进的农药提供受控释放和靶向运输,可以显着降低剂量和环境影响,同时提高效率 . 该化合物在增强这些纳米农药的性能方面可能发挥着至关重要的作用。
环境科学
环境科学领域可以从使用4-甲基戊烷酰肼制造纳米酶或磁性纳米粒子 (MNP) 中受益。 这些材料用于污染物检测和处理,提供高催化活性、稳定性和多功能性 . 该化合物可能有助于这些纳米粒子的合成或功能化。
材料科学
在材料科学中,4-甲基戊烷酰肼可用于使用扫描电子显微镜 (SEM) 和扫描透射电子显微镜 (STEM) 等技术对材料进行表征。 它可能在样品制备中发挥作用,或作为开发新材料的成分 .
化学工程
4-甲基戊烷酰肼在化学工程中的应用可能与其参与多目标优化过程有关。 该化合物可用于化学品或材料的合成,其中优化各种相互冲突的要求至关重要 .
生物化学
在生物化学中,4-甲基戊烷酰肼可用于开发自修复、可注射的水凝胶。 这些水凝胶由于其模拟生理环境和促进细胞增殖的能力,在组织工程支架、药物递送、伤口敷料和癌症治疗中具有应用 .
属性
IUPAC Name |
4-methylpentanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5(2)3-4-6(9)8-7/h5H,3-4,7H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBMACGBVNTRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629433 | |
| Record name | 4-Methylpentanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140157-44-4 | |
| Record name | 4-Methylpentanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

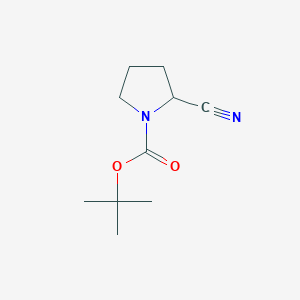
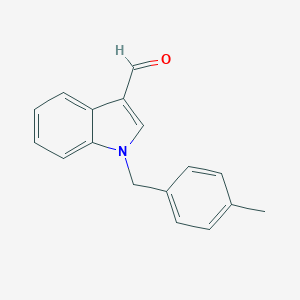
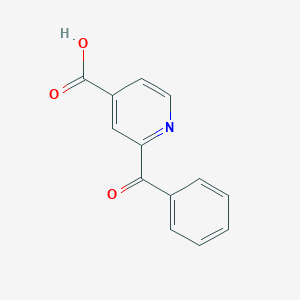
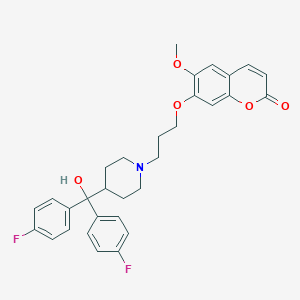

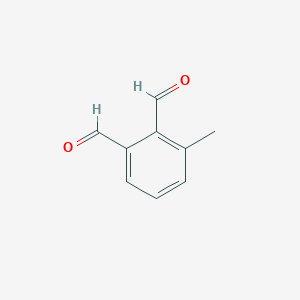

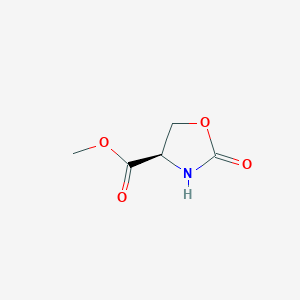
![4-azido-N-[2-[2-(2,5-dioxopyrrol-1-yl)ethyldisulfanyl]ethyl]-2,3,5,6-tetrafluorobenzamide](/img/structure/B114692.png)

![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B114698.png)


